Ethyl2,5-difluoro-4-hydroxybenzoate
Description
Ethyl 2,5-difluoro-4-hydroxybenzoate (CAS: N/A; Molecular Formula: C₉H₈F₂O₃) is a fluorinated benzoate ester characterized by a hydroxyl group at the 4-position and fluorine atoms at the 2- and 5-positions of the aromatic ring. The ethyl ester group enhances lipophilicity, making it suitable for applications in pharmaceutical intermediates and agrochemical research. Fluorine substitution improves metabolic stability and bioavailability compared to non-fluorinated analogs, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
ethyl 2,5-difluoro-4-hydroxybenzoate |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4,12H,2H2,1H3 |
InChI Key |
BBFIQZNKCBMIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-difluoro-4-hydroxybenzoate typically involves the esterification of 2,5-difluoro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,5-difluoro-4-hydroxybenzoic acid+ethanolacid catalystethyl 2,5-difluoro-4-hydroxybenzoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl 2,5-difluoro-4-hydroxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-difluoro-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,5-difluoro-4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,5-difluoro-4-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The ester group allows for easy modification and conjugation with other molecules, facilitating its use in various applications.
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds are structurally related to ethyl 2,5-difluoro-4-hydroxybenzoate and serve as key comparators:
Methyl 2,5-Difluoro-4-Hydroxybenzoate
- Molecular Formula : C₈H₆F₂O₃
- Key Differences : Replaces the ethyl ester with a methyl group, reducing steric bulk and lipophilicity.
- Implications :
Ethyl 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate
- Molecular Formula : C₁₃H₁₄N₂O₃
- Key Differences : Features a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted with a 4-methoxyphenyl group.
- Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Ester Group | Key Applications |
|---|---|---|---|---|
| Ethyl 2,5-difluoro-4-hydroxybenzoate | C₉H₈F₂O₃ | 2-F, 5-F, 4-OH | Ethyl | Pharmaceutical intermediates |
| Methyl 2,5-difluoro-4-hydroxybenzoate | C₈H₆F₂O₃ | 2-F, 5-F, 4-OH | Methyl | Agrochemical synthesis |
| Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate | C₁₃H₁₄N₂O₃ | 4-methoxyphenyl, pyrazole ring | Ethyl | Drug discovery (enzyme inhibition) |
Research Findings
Fluorine vs. Methoxy Substitution :
- Ethyl 2,5-difluoro-4-hydroxybenzoate exhibits greater metabolic stability than methoxy-substituted analogs (e.g., ethyl 4-hydroxy-3-methoxybenzoate) due to fluorine’s electronegativity and resistance to oxidative degradation.
Ester Chain Length :
- The ethyl ester in the target compound provides a balance between lipophilicity and solubility, whereas the methyl analog’s shorter chain may limit membrane permeability in biological systems .
Heterocyclic vs. Benzene Core :
- Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate’s pyrazole ring introduces nitrogen-based reactivity, enabling interactions with biological targets like kinases—a property absent in purely aromatic benzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
